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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide
CAS No.: 1094235-02-5
Cat. No.: B1519161

Get Quote

Chemical Identity & Structural Context
Compound: 3-(2-Aminophenoxy)propanamide CAS Registry Number: 1094235-02-5
Molecular Formula:

Molar Mass: 180.20 g/mol [1][2]

Structural Significance

This molecule represents a bifunctional "linker" motif often used in medicinal chemistry (e.qg.,
PROTACSs, fragment-based drug design). It consists of three distinct thermochemical moieties:

e The Phenolic Ether: An energetic anchor providing stability via conjugation with the benzene
ring.

e The Primary Amine (Ortho-substitution): Introduces intramolecular Hydrogen Bonding (H-
bonding) capabilities with the ether oxygen, significantly affecting the Enthalpy of Sublimation

(
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e The Terminal Amide: A high-melting-point inducing group that dominates the crystal lattice

energy.

Synthesis & Purification Protocol

To measure thermochemical properties, we first require a sample of ultra-high purity (>99.9%).

Direct alkylation of 2-aminophenol often yields N-alkylated byproducts. Therefore, the Nitro-
Reduction Route is the authoritative method to guarantee regiospecificity (O-alkylation).
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Figure 1: Regioselective synthesis pathway ensuring O-alkylation via nitro-intermediate
reduction.

Step-by-Step Methodology

» Michael Addition (O-Alkylation):
o Dissolve 2-nitrophenol (1.0 eq) and acrylamide (1.2 eq) in ethanol.
o Add catalytic benzyltrimethylammonium hydroxide (Triton B). Reflux for 12 hours.

o Mechanism:[2][3][4] The phenoxide attacks the

-carbon of acrylamide. The nitro group sterically and electronically prevents side reactions.

o Reduction:

o Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (5 wt%).

o Stir under
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atmosphere (balloon pressure) at RT for 4 hours.
o Filter through Celite to remove Pd/C.

 Purification (Critical for Calorimetry):
o Recrystallize crude solid from Ethanol/Water (80:20).

o Vacuum dry at 330 K for 24 hours to remove all solvent inclusions (solvent occlusion
invalidates combustion energy data).

o Validation: Purity must be confirmed via DSC (Differential Scanning Calorimetry) showing
a sharp melting peak with no premelting shoulders.

Theoretical Estimation (Group Additivity)

Before experimental measurement, we establish a theoretical baseline using the Benson
Group Additivity Method. This serves as a quality control check for experimental results.

Structure Breakdown:

e (Carbon in benzene ring attached to Oxygen)
e (Carbon in benzene ring attached to Nitrogen)
e (Unsubstituted benzene carbons)

» (Ether oxygen)

e (Primary amine on ring)

e (Methylene attached to ether)

» (Methylene attached to carbonyl)

e (Amide carbonyl)

* (Amide nitrogen)

Predicted Enthalpy of Formation (
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): Based on summation of group values (approximate):

Note: The solid-phase enthalpy will be significantly lower due to strong intermolecular H-
bonding (Amide-Amide and Amine-Ether interactions).

Experimental Thermochemistry Protocols

This section details the self-validating protocols to determine the standard molar enthalpy of
formation in the crystalline phase (

).
A. Combustion Calorimetry (Static Bomb)

Since the molecule contains C, H, N, and O, a static bomb calorimeter is sufficient (rotating
bomb is not strictly necessary unless halogen/sulfur impurities are suspected, but is preferred
for highest precision).

Workflow:

Pelletization: Press the dried sample into a pellet (~0.5 g). Weigh on a microbalance (
).
e Bomb Setup: Place pellet in a Pt crucible. Add

of deionized water to the bomb (to dissolve formed

).

e Pressurization: Charge with oxygen to 3.04 MPa.
« Ignition: Fire using a cotton fuse of known specific energy.
e Analysis:

o Measure temperature rise (

) using a calibrated thermistor.

o Washburn Corrections: Correct for the formation of nitric acid (
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) from

impurities and fuel nitrogen. Titrate the bomb washings with standard NaOH.

Data Processing Table:

Parameter Symbol Unit Significance

| Mass of Sample |

| g | Primary variable. | | Energy Equivalent |

| J/K | Calibration constant (using Benzoic Acid). | | Corrected Temp Rise |
| K | Corrected for heat exchange. | | Nitric Acid Correction |

| J | Exothermic correction for

. | | Combustion Energy |

| J/g | Derived internal energy of combustion. |

B. Knudsen Effusion (Sublimation Enthalpy)

To convert solid-phase data to the gas phase (for comparison with computational models), we
measure the Enthalpy of Sublimation (

).

Protocol:

e Place crystalline sample in a Knudsen cell (titanium or glass) with a known orifice area (
).

e Heat under high vacuum (

Pa) at controlled temperatures (

to
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e Measure mass loss rate (

) using a Quartz Crystal Microbalance (QCM) or thermogravimetry.

o Calculation: Apply the Clausius-Clapeyron relation to the vapor pressure data derived from
mass loss.

Experimental Logic Flow
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Figure 2: Thermochemical derivation logic flow from raw sample to gas-phase formation
enthalpy.

Summary of Thermochemical Relationships

The following table summarizes the equations required to process the raw data generated by

the protocols above.

Property Equation / Relationship Notes

Stoichiometry defines
Combustion Reaction

[21[5]
Enthalpy of Combustion mol.

Uses CODATA key values for
Enthalpy of Formation and

Critical for computational

Gas Phase Enthalpy bench ki
enchmarking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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